molecular formula C24H31N3O4S B2599177 6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide CAS No. 687590-28-9

6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B2599177
CAS No.: 687590-28-9
M. Wt: 457.59
InChI Key: MVGWDILPQPICRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfonyl azepane group, and a cyclohexenyl ethyl side chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonyl azepane group, and the attachment of the cyclohexenyl ethyl side chain. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Sulfonyl Azepane Group: This step often involves the reaction of azepane with a sulfonyl chloride derivative under basic conditions.

    Attachment of the Cyclohexenyl Ethyl Side Chain: This can be accomplished through alkylation reactions using appropriate alkyl halides or through cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(azepan-1-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • N-(2-cyclohexen-1-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Uniqueness

6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c28-23-17-21(24(29)25-13-12-18-8-4-3-5-9-18)20-16-19(10-11-22(20)26-23)32(30,31)27-14-6-1-2-7-15-27/h8,10-11,16-17H,1-7,9,12-15H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGWDILPQPICRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.